molecular formula C19H18N4OS2 B2574574 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole CAS No. 863000-96-8

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

Cat. No.: B2574574
CAS No.: 863000-96-8
M. Wt: 382.5
InChI Key: GNPKRAHUVSPNFI-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (CAS Number: 897468-87-0) is a synthetic small molecule featuring a benzothiazole-piperazine-benzothiazole core structure, with the molecular formula C20H18N4O2S2 and a molecular weight of 410.51. This compound is a derivative of the privileged benzothiazole scaffold, a class of heterocyclic compounds recognized for their diverse and potent pharmacological activities, particularly in oncology research . The primary research value of this compound lies in its potential as an anticancer agent. Benzothiazole derivatives have demonstrated remarkable and selective antitumor properties, showing efficacy against a broad panel of cancer cell lines, including mammary, ovarian, colon, nonsmall-cell lung, and breast cancer subpanels . The specific structural motif of a piperazine linker between two heterocyclic systems is a common feature in drug discovery, often contributing to favorable pharmacokinetic properties and target binding affinity. The incorporation of the 6-methoxy substituent on the benzothiazole ring is a critical feature, as alkoxy groups at this position have been associated with enhanced biological activity in structure-activity relationship (SAR) studies . While the exact mechanism of action for this specific compound is a subject of ongoing research, related benzothiazole analogues are known to operate through multiple pathways. A key mechanism involves the potent inhibition of tumor-associated carbonic anhydrase (CA) isoforms . Inhibition of these enzymes, which are overexpressed in hypoxic tumors, disrupts pH regulation and can impede cancer cell survival and metastasis. Furthermore, certain fluorinated benzothiazole derivatives have been shown to require metabolic activation for their full antitumor effect and can induce cell death by enhancing the levels of executioner caspases, such as caspase-3, thereby triggering apoptosis in malignant cells . The presence of the benzothiazole nucleus itself is considered a fundamental pharmacophore responsible for this antitumor activity . This compound is intended for research use only, specifically for in vitro screening against human cancer cell lines and for further investigation into its precise molecular targets and mechanisms.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-24-13-6-7-15-17(12-13)26-19(21-15)23-10-8-22(9-11-23)18-20-14-4-2-3-5-16(14)25-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPKRAHUVSPNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to act as dopamine and serotonin antagonists. These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.

Mode of Action

Similar compounds have been reported to act as antagonists for dopamine and serotonin. This means they likely bind to the receptors for these neurotransmitters, preventing them from exerting their usual effects.

Biological Activity

The compound 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a derivative of benzothiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O2S2C_{17}H_{18}N_{4}O_{2}S_{2} with a molecular weight of approximately 366.48 g/mol. The structure features a benzothiazole core, which is often associated with various therapeutic effects.

Benzothiazole derivatives have been shown to interact with multiple biological targets, leading to various pharmacological effects. The primary mechanisms include:

  • Inhibition of Enzymatic Activity : Benzothiazole compounds often inhibit enzymes critical for bacterial survival, such as DprE1 in Mycobacterium tuberculosis, disrupting the synthesis of essential cell wall components like arabinogalactan.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have shown that similar benzothiazole derivatives can inhibit the growth of pathogenic strains such as Staphylococcus aureus and Bacillus subtilis .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimycobacterial Activity : In vitro studies indicate that this compound has potential as an antimycobacterial agent. It has been evaluated alongside other benzothiazole derivatives for efficacy against M. tuberculosis, showing promising results in inhibiting bacterial growth .
  • Anticonvulsant Properties : Research has explored the anticonvulsant effects of benzothiazole derivatives. Compounds in this class have demonstrated activity in various seizure models without significant neurotoxicity .
  • Antitumor Effects : Preliminary studies suggest that benzothiazole derivatives may exhibit antitumor properties against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazole derivatives against pathogenic strains. Out of 15 compounds tested, five exhibited moderate to high activity against Staphylococcus aureus and Streptococcus pyogenes .

Antitumor Activity

In vitro assays using human breast cancer cell lines (MCF-7 and MDA-MB-468) revealed that certain benzothiazole derivatives had IC50 values indicating effective growth inhibition (0.62 µM for MCF-7) . This highlights the potential for further development as anticancer agents.

Data Summary Table

Biological ActivityResultReference
AntimycobacterialEffective against M. tuberculosis; inhibits DprE1 enzyme
AnticonvulsantActive in MES and scPTZ models; low neurotoxicity
AntitumorSignificant growth inhibition in MCF-7 cell line (IC50 = 0.62 µM)
AntimicrobialModerate activity against Staphylococcus aureus

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that substituted benzothiazoles exhibit significant antitumor activity against ovarian, breast, lung, renal, and colon carcinoma cell lines . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Properties

The antimicrobial efficacy of benzothiazole derivatives has been documented across several studies. The compound has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi . In particular, derivatives containing the benzothiazole moiety have been synthesized and tested for their ability to combat resistant strains of bacteria, making them promising candidates for new antimicrobial agents.

Antiviral Activity

Research has also highlighted the potential of benzothiazole derivatives as antiviral agents. For example, certain compounds have demonstrated inhibitory effects against HIV and other viral pathogens through mechanisms that involve interference with viral replication processes . The development of novel benzothiazole-based antiviral drugs is an active area of research.

Neuroprotective Effects

Recent studies have suggested that benzothiazole derivatives may possess neuroprotective properties. These compounds have been evaluated for their ability to inhibit cholinesterase activity and reduce amyloid aggregation, which are critical factors in neurodegenerative diseases like Alzheimer's . The multifunctional nature of these compounds makes them suitable candidates for further development in neuropharmacology.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been explored in various contexts. Compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators . This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity

A study conducted on a series of substituted 2-(4-aminophenyl)benzothiazoles revealed their potent anticancer effects against multiple human cancer cell lines. The compounds were tested for their cytotoxicity and showed a biphasic dose-response relationship, indicating a unique mechanism of action .

Case Study 2: Antimicrobial Efficacy

In another investigation, a range of benzothiazole derivatives was synthesized and tested against various bacterial strains. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 3.12 µg/ml . This underscores the potential utility of these compounds in addressing antibiotic resistance.

Case Study 3: Neuroprotective Properties

Research focusing on the neuroprotective effects of benzothiazole derivatives demonstrated their ability to inhibit cholinesterase enzymes effectively. This activity was correlated with reduced amyloid-beta aggregation in vitro, suggesting potential therapeutic applications in Alzheimer's disease management .

Chemical Reactions Analysis

Acylation Reactions

The piperazine nitrogen undergoes acylation with acyl chlorides or anhydrides.

Reaction Type Reagents/Conditions Product Yield References
Acylation3-(Trifluoromethyl)benzoyl chloride, triethylamine, dichloromethane2-[4-(3-Trifluoromethylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole85–90%

Acylation enhances lipophilicity and binding affinity to biological targets like kinases. The reaction proceeds via nucleophilic substitution at the secondary amine of the piperazine ring.

Sulfonylation Reactions

Sulfonyl chlorides react with the piperazine moiety to form sulfonamide derivatives.

Reaction Type Reagents/Conditions Product Yield References
Sulfonylation4-Nitrobenzenesulfonyl chloride, DCM, Et₃N6-Methoxy-2-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole78–82%

This modification is critical for developing enzyme inhibitors, as sulfonamide groups improve target selectivity.

Click Chemistry (1,3-Dipolar Cycloaddition)

The compound participates in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazole hybrids.

Reaction Type Reagents/Conditions Product Yield References
CuAACAzide derivatives, Cu(I), DCM, 80°C1,4-Disubstituted triazole-benzothiazole-piperazine conjugates80–90%
Solvent-free CuAACDimethylacetylene dicarboxylate, neat4,5-Diester-1,2,3-triazole hybrids92–94%

These reactions enable regioselective synthesis of triazole derivatives with potential anticancer activity .

Alkylation Reactions

Alkyl halides or epoxides alkylate the piperazine nitrogen under basic conditions.

Reaction Type Reagents/Conditions Product Yield References
AlkylationBromoethyl acetate, K₂CO₃, DMF2-[4-(2-Acetoxyethyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole70–75%

Alkylation introduces functional groups that modulate solubility and pharmacokinetic properties.

Oxidation and Reduction

The benzothiazole core undergoes redox reactions under controlled conditions.

Reaction Type Reagents/Conditions Product Yield References
OxidationKMnO₄, H₂SO₄, 60°C6-Methoxy-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole S,S-dioxide65%
ReductionNaBH₄, MeOHDihydrobenzothiazole derivativesNot reported

Oxidation of the thiazole sulfur to sulfone improves metabolic stability, while reduction alters electronic properties .

Nucleophilic Aromatic Substitution

Electrophilic substitution occurs at the methoxy-substituted benzothiazole ring.

Reaction Type Reagents/Conditions Product Yield References
NitrationHNO₃, H₂SO₄, 0°C6-Methoxy-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5-nitro-1,3-benzothiazole60%

Nitration introduces electron-withdrawing groups, enabling further functionalization.

Comparison with Similar Compounds

Key Structural Features:

  • Benzothiazole cores : Both aromatic systems contribute to π-π stacking and hydrophobic interactions.
  • Methoxy substituent : Enhances solubility and may participate in hydrogen bonding .
  • Piperazine linker : Introduces conformational flexibility and facilitates interactions with biological targets .

Synthetic routes for analogous compounds (e.g., Boc-protected piperazine-benzothiazoles) involve amide coupling under inert atmospheres, followed by purification via recrystallization and characterization using NMR, LC-MS, and X-ray crystallography .

Comparison with Similar Compounds

The target compound’s structural and functional attributes are compared below with five analogs, highlighting substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes Source
Target Compound 6-OCH₃, dual benzothiazole-piperazine ~380 Potential Hsp90 inhibition
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) Boc-protected piperazine, 6-COOH Not reported Hsp90 C-terminal inhibitor
4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine (4a) Phenylcarbamoyl, Boc-protected piperazine Not reported Improved solubility vs. target compound
4-(Benzothiazol-2-yl)-2-methoxy-6-nitrophenol (3d) 6-OCH₃, 2-NO₂, phenol Not reported Antitubercular (MIC: 12.5 µg/mL)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 6-CH₃, pyrazoline ring Not reported Antitumor, antidepressant
2-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole Furan carbonyl, 6-OCH₃ 343.4 Structural analog; no reported activity

Physicochemical Properties

  • Solubility : Boc-protected analogs (e.g., 3 and 4a ) exhibit lower solubility due to hydrophobic tert-butyl groups, whereas the target compound’s methoxy group and lack of Boc protection may improve aqueous solubility .
  • Hydrogen Bonding : The methoxy group in the target compound and 3d can act as hydrogen-bond acceptors, influencing crystal packing and membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole?

  • Methodology :

  • Step 1 : Start with functionalized benzothiazole precursors. For example, synthesize the 6-methoxy-1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with methoxy-substituted carbonyl compounds under acidic conditions.
  • Step 2 : Introduce the piperazine linker by nucleophilic substitution or coupling reactions. For instance, react 2-chloro-6-methoxy-1,3-benzothiazole with 1-(1,3-benzothiazol-2-yl)piperazine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or TLC.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL or SHELXS for structure solution and refinement. For example, demonstrates the use of SHELX programs to resolve anisotropic displacement parameters and validate hydrogen-bonding networks in benzothiazole derivatives .
  • Spectroscopic techniques : Employ 1H^1H-/13C^{13}C-NMR to verify substituent positions (e.g., methoxy group at C6) and mass spectrometry (HRMS) for molecular weight confirmation.
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphism.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Anti-inflammatory activity : Use albumin denaturation inhibition assays, as described for structurally related benzothiazole-piperazine hybrids in .
  • Antimicrobial screening : Perform broth microdilution assays against Mycobacterium tuberculosis H37Rv (see for analogous compounds) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodology :

  • Validation tools : Use PLATON (via WinGX) to check for missed symmetry, twinning, or disorder. emphasizes structure validation to address discrepancies in hydrogen-bonding patterns or thermal ellipsoids .
  • Comparative analysis : Cross-reference with analogous structures in the Cambridge Structural Database (CSD). For example, highlights π–π interactions and C–H···π stabilization in benzothiazole crystals, which can guide refinement .
  • Dynamic refinement : Employ SHELXL’s TWIN/BASF commands for twinned data or disorder modeling .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while retaining piperazine’s conformational flexibility. discusses bivalent inhibitors with enhanced potency through balanced logP optimization .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., methoxy demethylation) and stabilize via fluorination or deuterium exchange.

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodology :

  • Substituent variation : Synthesize derivatives with modified benzothiazole substituents (e.g., fluoro, nitro, or cyano groups) and compare bioactivity (see for SAR in antituburcular benzothiazoles) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like HIV-1 protease or Mycobacterium enzymes, referencing ’s crystallographic data for force field parameterization .

Q. What advanced techniques characterize non-classical hydrogen bonding in this compound?

  • Methodology :

  • Graph-set analysis : Apply Etter’s formalism (via Mercury software) to classify hydrogen-bonding patterns. details graph-set notation for π–π and C–H···π interactions observed in benzothiazole crystals .
  • Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular contacts and visualize interaction hotspots .

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